1-(2-Dimethylamino-ethyl)-3,6-dimethyl-1H-pyrimidine-2,4-dione
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Overview
Description
1-[2-(DIMETHYLAMINO)ETHYL]-3,6-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with dimethylamino and ethyl groups. Its chemical properties make it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3,6-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with ethyl acetoacetate, followed by cyclization with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the temperature is maintained around 80-100°C to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(DIMETHYLAMINO)ETHYL]-3,6-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-(DIMETHYLAMINO)ETHYL]-3,6-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3,6-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(DIMETHYLAMINO)ETHYL METHACRYLATE: A related compound used in polymer synthesis and drug delivery systems.
N,N-DIMETHYLETHYLENEDIAMINE: Another similar compound with applications in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: 1-[2-(DIMETHYLAMINO)ETHYL]-3,6-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific tetrahydropyrimidine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-8-7-9(14)12(4)10(15)13(8)6-5-11(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
PMSRPBCMNWKFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCN(C)C)C |
Origin of Product |
United States |
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